3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride

Catalog No.
S14036494
CAS No.
M.F
C6H9ClIN3
M. Wt
285.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydr...

Product Name

3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride

IUPAC Name

3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride

Molecular Formula

C6H9ClIN3

Molecular Weight

285.51 g/mol

InChI

InChI=1S/C6H8IN3.ClH/c7-6-4-3-8-2-1-5(4)9-10-6;/h8H,1-3H2,(H,9,10);1H

InChI Key

CQBOISGOSGLSCZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NN=C2I.Cl

3-Iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride is a heterocyclic compound characterized by the presence of a pyrazolo-pyridine structure with an iodine atom at the 3-position. This compound has garnered attention due to its unique structural features and potential biological activities. The molecular formula for this compound is C7H6ClN3C_7H_6ClN_3 with a molecular weight of approximately 175.6 g/mol. Its hydrochloride form enhances its solubility in water, making it suitable for various applications in biological and chemical research.

The reactivity of 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride can be attributed to the presence of the iodine atom, which can participate in nucleophilic substitution reactions. For instance:

  • Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles under appropriate conditions, leading to the formation of substituted derivatives.
  • Electrophilic Aromatic Substitution: The aromatic nature of the pyrazolo-pyridine structure allows for electrophilic substitution reactions at positions that are not hindered by the iodine atom.

These reactions are significant for synthesizing derivatives with tailored biological properties.

Research has indicated that compounds similar to 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine exhibit various biological activities, including:

  • Anticancer Properties: Some derivatives have shown cytotoxic effects against cancer cell lines.
  • Antimicrobial Activity: Compounds within this class have demonstrated effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects: There is evidence suggesting that these compounds can modulate inflammatory pathways.

The specific biological activity of 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride requires further investigation to establish its therapeutic potential.

The synthesis of 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride can be achieved through several methods:

  • Iodination of Pyrazolo-Pyridines: A common method involves the iodination of existing pyrazolo-pyridine derivatives using iodine or iodinating agents under controlled conditions.
  • Cyclization Reactions: Starting from suitable precursors like hydrazines and pyridine derivatives can lead to the formation of the pyrazolo-pyridine core followed by iodination.
  • Hydrochloride Formation: The final step typically involves treating the base form with hydrochloric acid to yield the hydrochloride salt.

These methods allow for the efficient production of this compound in a laboratory setting.

3-Iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride has potential applications in:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new drugs.
  • Chemical Research: It can be used as a reagent in various chemical syntheses and studies involving heterocyclic compounds.
  • Biological Studies: Its unique structure makes it an interesting subject for research into new therapeutic agents.

Studies on the interactions of 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride with biological targets are crucial. Preliminary studies suggest:

  • Protein Binding: Investigations into how this compound interacts with specific proteins could reveal its mechanism of action.
  • Enzyme Inhibition: Potential inhibition of enzymes involved in disease processes may be explored further.

Understanding these interactions will aid in assessing its therapeutic viability.

Several compounds share structural similarities with 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Tert-butyl 3-iodo-1H-pyrazolo[4,3-c]pyridineC11H16IN3O2C_{11}H_{16}IN_3O_2Contains a tert-butyl group enhancing lipophilicity
Benzyl 3-iodo-1H-pyrazolo[4,3-c]pyridineC14H14IN3O2C_{14}H_{14}IN_3O_2Features a benzyl group which may influence binding properties
1-methyl-3-iodo-1H-pyrazolo[4,3-c]pyridineC8H8IN3C_{8}H_{8}IN_3Methyl substitution may affect reactivity and solubility

Uniqueness

The presence of the iodine atom at position three distinguishes 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride from other similar compounds. This unique halogenation pattern may significantly influence its biological activity and chemical reactivity compared to its analogs.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

284.95297 g/mol

Monoisotopic Mass

284.95297 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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